DFP-11207 is a novel oral cytotoxic agent developed to enhance the pharmacological activity of 5-fluorouracil while minimizing its gastrointestinal and myelosuppressive toxicities. This compound is particularly relevant in the treatment of various advanced solid tumors, including gastrointestinal cancers such as esophageal, colorectal, gastric, pancreatic, and gallbladder cancers. DFP-11207 combines three key components: 1-ethoxymethyl-5-fluorouracil, 5-chloro-2,4-dihydroxypyridine, and citrazinic acid, each contributing to its unique therapeutic profile .
The synthesis of DFP-11207 involves the combination of its three active components through a series of chemical reactions. The prodrug 1-ethoxymethyl-5-fluorouracil is synthesized to release 5-fluorouracil upon hydrolysis. This prodrug is designed to enhance the bioavailability of 5-fluorouracil while reducing its degradation in the body. The second component, 5-chloro-2,4-dihydroxypyridine, acts as a potent inhibitor of the enzyme dihydropyrimidine dehydrogenase, which is responsible for the degradation of 5-fluorouracil. Lastly, citrazinic acid inhibits orotate phosphoribosyltransferase, thereby reducing the phosphorylation of 5-fluorouracil and enhancing its efficacy .
The molecular formula for DFP-11207 is C15H25Cl2N3O. Its structure consists of three main components that work synergistically:
DFP-11207 undergoes hydrolysis to convert 1-ethoxymethyl-5-fluorouracil into 5-fluorouracil. This reaction is catalyzed by liver microsomes and is essential for activating the prodrug. Additionally, 5-chloro-2,4-dihydroxypyridine inhibits dihydropyrimidine dehydrogenase, preventing the breakdown of 5-fluorouracil into inactive metabolites. Citrazinic acid plays a role in inhibiting orotate phosphoribosyltransferase, which reduces the phosphorylation process that would otherwise deactivate 5-fluorouracil .
DFP-11207 functions through a multi-faceted mechanism:
This combined action results in enhanced therapeutic effects against cancer cells while minimizing side effects commonly associated with traditional chemotherapy regimens .
DFP-11207 appears as a solid powder with a molecular weight that supports its stability and efficacy as an oral medication. Its solubility profile allows for effective absorption in gastrointestinal tissues, contributing to its pharmacological action.
Property | Value |
---|---|
Molecular Formula | C15H25Cl2N3O |
Appearance | Solid powder |
Origin | United States |
The compound's design aims to optimize pharmacokinetics by ensuring effective absorption while limiting adverse effects associated with conventional therapies .
DFP-11207 has shown promising applications in clinical settings for treating various advanced solid tumors. Its unique formulation allows it to be administered orally, providing a more convenient option compared to intravenous therapies. Clinical studies have indicated that DFP-11207 may offer improved tolerability and efficacy compared to existing treatments like capecitabine or tegafur-uracil.
Research continues to explore its potential across different types of cancers, focusing on optimizing dosing regimens and understanding its long-term effects on patient outcomes .
The foundational discovery of 5-fluorouracil (5-FU) by Heidelberger and colleagues in 1957 marked a transformative milestone in cancer chemotherapy, introducing the first rationally designed antimetabolite targeting thymidylate synthase [2] [8]. This pyrimidine analogue revolutionized gastrointestinal cancer treatment, demonstrating that nucleotide analogue incorporation into DNA/RNA could selectively impair rapidly dividing malignant cells. Despite its clinical utility, 5-FU's pharmacokinetic limitations – including rapid catabolism (half-life of 10-20 minutes) and erratic oral bioavailability – necessitated intravenous administration via complex infusion protocols to maintain therapeutic drug exposure [5].
The quest for oral fluoropyrimidines led to sequential development of prodrug strategies across four generations:
Table 1: Evolution of Oral Fluoropyrimidine Therapeutics
Generation | Representative Drug | Key Components | Innovation |
---|---|---|---|
First | Tegafur | FT (5-FU prodrug) | Oral bioavailability improvement |
Second | UFT | FT + Uracil (DPD inhibitor) | Prolonged 5-FU half-life |
Third | Capecitabine | Capecitabine (enzyme-targeted prodrug) | Tumor-selective activation |
Fourth | S-1 | FT + CDHP + Potassium Oxonate | DPD inhibition + GI protection |
Fifth | DFP-11207 | EM-FU + CDHP + CTA | DPD inhibition + GI/hematopoietic protection |
Despite improved pharmacokinetic profiles, clinical adoption of oral fluoropyrimidines remains constrained by dose-limiting toxicities that compromise treatment continuity and therapeutic efficacy. Each agent exhibits distinctive toxicity profiles rooted in their biochemical properties:
These toxicities stem from incomplete biochemical modulation, where inhibition of 5-FU catabolism or regional protection proves insufficient to decouple antitumor efficacy from host tissue damage. Consequently, 15-30% of patients require dose reductions or treatment discontinuation, undermining therapeutic potential [2] [3].
DFP-11207 emerged from systematic efforts to overcome intrinsic limitations of previous fluoropyrimidines through triple-component biochemical orchestration. Its molecular architecture integrates:
Figure 1: Biochemical Mechanism of DFP-11207's Self-Controlled Toxicity
[EM-FU] → (Liver activation) → 5-FU │ ├─[CDHP]→ Inhibits DPD → Sustains plasma 5-FU → ANTITUMOR EFFECT │ └─[CTA]→ Inhibits OPRT in GI/BM → Blocks 5-FU phosphorylation → REDUCED TOXICITY
This tissue-selective protection mechanism represents the cornerstone of DFP-11207's "self-controlled toxicity" profile. Preclinical studies demonstrated CTA's preferential retention in gastrointestinal tissues (15-fold higher concentrations than plasma) and bone marrow, providing localized protection without compromising tumor 5-FU activation [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7